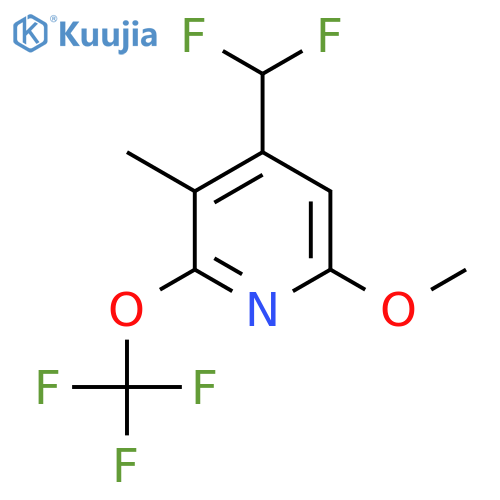

Cas no 1804356-64-6 (4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine)

1804356-64-6 structure

商品名:4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine

CAS番号:1804356-64-6

MF:C9H8F5NO2

メガワット:257.157340049744

CID:4839817

4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C9H8F5NO2/c1-4-5(7(10)11)3-6(16-2)15-8(4)17-9(12,13)14/h3,7H,1-2H3

- InChIKey: OCBYRMLFFONZJQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(N=C(C=1C)OC(F)(F)F)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 31.4

4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029086304-1g |

4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine |

1804356-64-6 | 97% | 1g |

$1,579.40 | 2022-04-02 |

4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1804356-64-6 (4-(Difluoromethyl)-6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 81216-14-0(7-bromohept-1-yne)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量